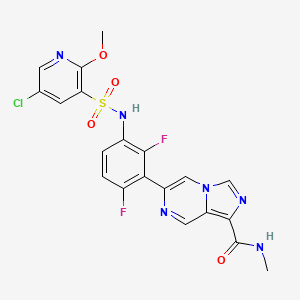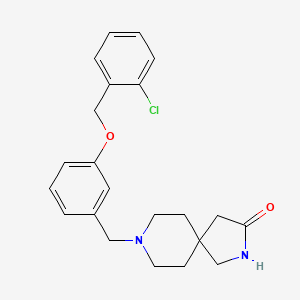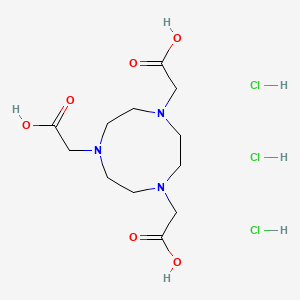
NOTA (trihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of NOTA (trihydrochloride) involves several steps. One method includes reacting 4-methylsulfonyl chloride with diethylenetriamine in the presence of a tosyl group to obtain an intermediate product. This intermediate is then subjected to a substitution reaction with sodium methoxide. Another intermediate is prepared by reacting 4-methylsulfonyl chloride with ethylene glycol. The two intermediates are coupled, followed by a substitution reaction with sulfuric acid. Finally, the product is treated with hydrochloric acid to obtain NOTA (trihydrochloride) .
Industrial Production Methods
Industrial production of NOTA (trihydrochloride) typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for use in radiopharmaceutical applications .
化学反応の分析
Types of Reactions
NOTA (trihydrochloride) undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions such as gallium and copper.
Substitution: Reacts with peptides and radionuclides for conjugation purposes.
Common Reagents and Conditions
Chelation: Typically involves metal ions like gallium or copper in aqueous solutions.
Substitution: Uses peptides or radionuclides under mild conditions to form stable conjugates.
Major Products
The major products formed from these reactions are metal ion complexes and peptide-radionuclide conjugates, which are used in radiopharmaceutical applications .
科学的研究の応用
NOTA (trihydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a chelating agent for metal ions.
Biology: Facilitates the study of biological processes through radiolabeling.
Medicine: Employed in the development of radiopharmaceuticals for diagnostic imaging and targeted therapy.
Industry: Utilized in the production of radiolabeled compounds for various industrial applications
作用機序
NOTA (trihydrochloride) exerts its effects through chelation, forming stable complexes with metal ions. These complexes are then used for radiolabeling peptides and other molecules. The molecular targets and pathways involved include the binding of metal ions to the nitrogen and oxygen atoms in the NOTA structure, forming highly stable chelates .
類似化合物との比較
Similar Compounds
- DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
- TRAP (1,4,7-triazacyclononane-1,4,7-tris(methylene(2-carboxyethylphosphinic acid)))
Uniqueness
Compared to DOTA and TRAP, NOTA (trihydrochloride) offers superior chelation properties for certain metal ions, such as gallium and copper. It forms more stable complexes, which are crucial for radiopharmaceutical applications. Additionally, NOTA’s smaller ring size compared to DOTA allows for more efficient chelation .
特性
分子式 |
C12H24Cl3N3O6 |
|---|---|
分子量 |
412.7 g/mol |
IUPAC名 |
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid;trihydrochloride |
InChI |
InChI=1S/C12H21N3O6.3ClH/c16-10(17)7-13-1-2-14(8-11(18)19)5-6-15(4-3-13)9-12(20)21;;;/h1-9H2,(H,16,17)(H,18,19)(H,20,21);3*1H |
InChIキー |
PDOAXUKFIYFVFO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



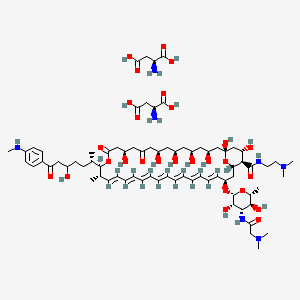


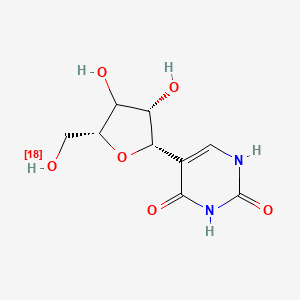

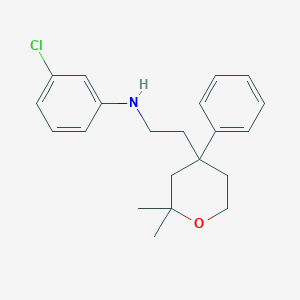

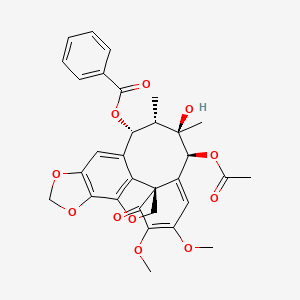
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)
